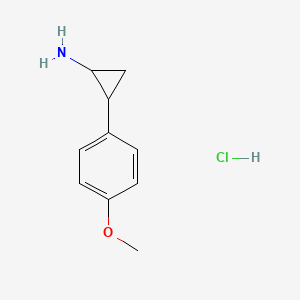![molecular formula C20H19F3N4O B12275222 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12275222.png)
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(trifluorométhyl)phényl]urée est un composé organique complexe qui comporte un cycle pyrazole et un groupe trifluorométhyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(trifluorométhyl)phényl]urée implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du cycle pyrazole, suivie par l'introduction des groupes phényle et trifluorométhyle. L'étape finale implique la formation de la liaison urée.
Préparation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une 1,3-dicétone en milieu acide.
Introduction des groupes phényle et trifluorométhyle : Les groupes phényle et trifluorométhyle peuvent être introduits par des réactions de substitution électrophile aromatique.
Formation de la liaison urée : L'étape finale implique la réaction du composé intermédiaire avec un isocyanate pour former la liaison urée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et des techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
1-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(trifluorométhyl)phényl]urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants tels que le N-bromosuccinimide pour la substitution électrophile.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
1-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(trifluorométhyl)phényl]urée a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés uniques, telles qu'une grande stabilité thermique ou des caractéristiques électroniques spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(trifluorométhyl)phényl]urée implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrazole et le groupe trifluorométhyle jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
1-{2-[4-(1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(trifluorométhyl)phényl]urée : Manque le groupe méthyle sur le cycle pyrazole.
1-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(difluorométhyl)phényl]urée : Possède un groupe difluorométhyle au lieu d'un groupe trifluorométhyle.
Unicité
1-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}-3-[2-(trifluorométhyl)phényl]urée est unique en raison de la présence à la fois du groupe méthyle sur le cycle pyrazole et du groupe trifluorométhyle.
Propriétés
Formule moléculaire |
C20H19F3N4O |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
1-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H19F3N4O/c1-27-13-16(12-25-27)15-8-6-14(7-9-15)10-11-24-19(28)26-18-5-3-2-4-17(18)20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H2,24,26,28) |
Clé InChI |
ZCYVEUMAHVPITB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


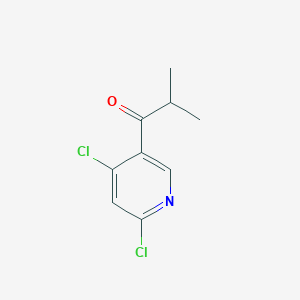
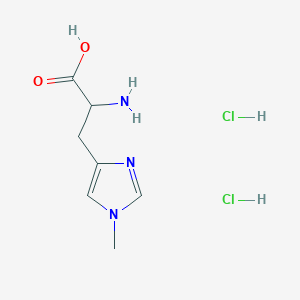

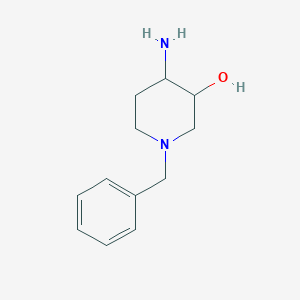
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)

![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
![6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12275196.png)
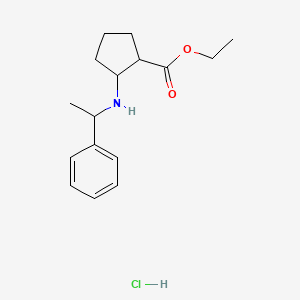
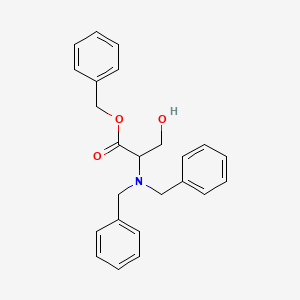
![Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
